2-Chloro-3-[(2,6-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine
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Overview
Description
2-Chloro-3-[(2,6-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine is a complex organic compound characterized by its molecular formula C15H16ClNO2S. This compound features a pyridine ring substituted with chlorine, dimethyl groups, and a sulfonyl group attached to a dimethylphenyl moiety. It is a part of the broader class of sulfonyl pyridines, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2,6-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the Chichibabin pyridine synthesis , which involves the condensation of aldehydes, ketones, and ammonia. The specific steps may include:
Formation of the pyridine ring: : This can be achieved through the reaction of an appropriate diketone with ammonia.
Introduction of the sulfonyl group: : The sulfonyl group can be introduced using reagents like chlorosulfonic acid or sulfuryl chloride.
Substitution reactions: : Chlorine and methyl groups are introduced through substitution reactions using appropriate halogenating agents and methylating agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2,6-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Amines, alcohols, halogenating agents
Major Products Formed
Oxidation: : Carboxylic acids, ketones
Reduction: : Alcohols, amines
Substitution: : Amides, ethers
Scientific Research Applications
This compound has a range of applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Studied for its pharmacological effects and potential use in drug development.
Industry: : Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Chloro-3-[(2,6-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
When compared to other similar compounds, 2-Chloro-3-[(2,6-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine stands out due to its unique structural features and potential applications. Similar compounds include:
2-Chloro-3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine
2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine
2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine
These compounds differ in the position of the methyl groups on the phenyl ring, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-3-(2,6-dimethylphenyl)sulfonyl-4,6-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-9-6-5-7-10(2)13(9)20(18,19)14-11(3)8-12(4)17-15(14)16/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKFNVJGJWBCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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